CCT374705

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H18ClF3N4O2 |

|---|---|

Molecular Weight |

450.8 g/mol |

IUPAC Name |

(2S)-10-[(3-chloro-2-fluoropyridin-4-yl)amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one |

InChI |

InChI=1S/C21H18ClF3N4O2/c1-29-14-5-4-11(27-13-6-7-26-19(23)15(13)22)8-12(14)16-17(20(29)30)31-9-21(24,25)18(28-16)10-2-3-10/h4-8,10,18,28H,2-3,9H2,1H3,(H,26,27)/t18-/m0/s1 |

InChI Key |

MCRHRRIGPAVFNY-SFHVURJKSA-N |

Isomeric SMILES |

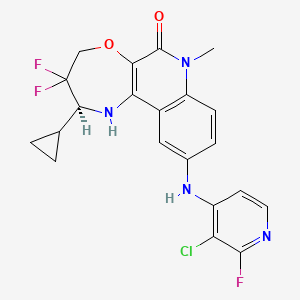

CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)F)Cl)C4=C(C1=O)OCC([C@@H](N4)C5CC5)(F)F |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)F)Cl)C4=C(C1=O)OCC(C(N4)C5CC5)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

CCT374705: A Potent and Selective BCL6 Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT374705 is a potent, selective, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] Developed through the optimization of a tricyclic quinolinone series, this compound has emerged as a critical chemical probe for investigating the therapeutic potential of BCL6 inhibition in B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to BCL6 and the Rationale for Inhibition

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a pivotal role in the formation and maintenance of germinal centers (GCs) during the adaptive immune response. In normal GC B-cells, BCL6 expression is tightly regulated to allow for rapid proliferation and somatic hypermutation, processes essential for generating high-affinity antibodies. However, the dysregulation and constitutive expression of BCL6 are frequently observed in B-cell lymphomas and are considered a key oncogenic driver in DLBCL.[1]

BCL6 exerts its transcriptional repressive functions by recruiting corepressor complexes (such as SMRT, NCOR, and BCOR) to its BTB domain. This action suppresses the expression of genes involved in cell cycle control, DNA damage response, and differentiation, thereby promoting cell survival and proliferation. The protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors has been identified as a key therapeutic target for BCL6-driven lymphomas.[1] this compound was developed to specifically disrupt this PPI, offering a targeted approach to counteract the oncogenic effects of BCL6.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the BCL6 BTB domain. By binding to a specific groove on the BTB domain, it physically blocks the recruitment of corepressor proteins. This disruption of the BCL6-corepressor complex leads to the derepression of BCL6 target genes, including those involved in tumor suppression and apoptosis. The ultimate effect is the induction of cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Cell Line | Value | Reference |

| Biochemical Assay | TR-FRET IC50 | - | 4.8 nM | [2] |

| Cell Proliferation | GI50 (14-day assay) | OCI-Ly1 | <100 nM | [1] |

| Cell Proliferation | GI50 (14-day assay) | Karpas 422 | <100 nM | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Female Balb/C Mice

| Dosing Route | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |

| Intravenous (i.v.) | 1 | - | Low total clearance and plasma protein binding. | [2] |

| Oral (p.o.) | 5 | 48 | Moderate oral bioavailability, resulting in high free concentrations in vivo. | [1] |

Table 3: In Vivo Efficacy of this compound in a Karpas 422 Xenograft Model

| Dosing Regimen | Duration | Outcome | Reference |

| 50 mg/kg p.o. BID | 35 days | Significant increase in ARID3A mRNA expression, indicating BCL6 modulation, and modest slowing of tumor growth. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is designed to measure the inhibition of the BCL6-corepressor interaction in a biochemical format.

Protocol:

-

Reagents: BCL6 protein, a fluorescently labeled corepressor peptide, and the test compound (this compound).

-

Procedure: a. Add the BCL6 protein and the fluorescently labeled corepressor peptide to the wells of a microplate. b. Add serial dilutions of this compound to the wells. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Measure the FRET signal using a suitable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (14-day)

This assay assesses the long-term effect of this compound on the growth of BCL6-dependent and independent cancer cell lines.

Protocol:

-

Cell Lines: BCL6-dependent (e.g., OCI-Ly1, Karpas 422) and BCL6-independent (e.g., OCI-Ly3) lymphoma cell lines.

-

Procedure: a. Seed the cells in 96-well plates at an appropriate density. b. Add serial dilutions of this compound to the wells. c. Incubate the plates for 14 days, refreshing the media and compound as required. d. At the end of the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®).

-

Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated by comparing the growth of treated cells to untreated controls.

In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a murine model.

Protocol:

-

Animals: Female Balb/C mice.

-

Dosing: a. Intravenous (i.v.) administration of a single 1 mg/kg dose. b. Oral (p.o.) administration of a single 5 mg/kg dose.

-

Sample Collection: Collect blood samples at various time points post-dosing.

-

Analysis: a. Process the blood samples to obtain plasma. b. Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters such as bioavailability, clearance, and half-life are calculated from the plasma concentration-time profiles.

In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of this compound in a mouse model bearing human lymphoma tumors.

Protocol:

-

Animal Model: Female SCID mice subcutaneously inoculated with Karpas 422 human lymphoma cells.

-

Treatment: Once the tumors reach a specified size, randomly assign the mice to treatment and control groups. Administer this compound (50 mg/kg) or vehicle control orally, twice daily (BID), for 35 days.

-

Monitoring: a. Measure tumor volume and body weight regularly throughout the study. b. At the end of the study, collect tumor samples for pharmacodynamic analysis.

-

Pharmacodynamic Analysis: Measure the mRNA levels of BCL6 target genes (e.g., ARID3A) in the tumor samples using qRT-PCR to confirm target engagement.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Mandatory Visualizations

BCL6 Signaling Pathway in DLBCL

The following diagram illustrates the central role of BCL6 in promoting lymphomagenesis and how this compound intervenes.

Experimental Workflow for In Vitro Screening of BCL6 Inhibitors

This diagram outlines the typical workflow for identifying and characterizing BCL6 inhibitors like this compound in a laboratory setting.

Conclusion

This compound is a well-characterized and valuable tool for the preclinical investigation of BCL6 inhibition. Its high potency, selectivity, and oral bioavailability make it a suitable probe for both in vitro and in vivo studies aimed at validating BCL6 as a therapeutic target in DLBCL and other B-cell malignancies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the BCL6 pathway.

References

- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT374705 in Diffuse Large B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse large B-cell lymphoma (DLBCL) is the most prevalent type of non-Hodgkin lymphoma, characterized by its aggressive nature. A significant portion of DLBCL cases exhibit dependence on the B-cell lymphoma 6 (BCL6) transcriptional repressor, an oncogenic driver in this malignancy. CCT374705 has emerged as a potent and orally active small molecule inhibitor of BCL6, demonstrating significant anti-tumor activity in preclinical models of DLBCL. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: BCL6 Inhibition

This compound functions by directly targeting the BCL6 protein, a key transcriptional repressor that is crucial for the survival and proliferation of DLBCL cells. BCL6 exerts its oncogenic effects by repressing the expression of tumor suppressor genes, including those involved in cell cycle control, DNA damage response, and apoptosis. This compound binds to a specific groove on the BCL6 BTB domain, disrupting its ability to recruit corepressors. This disruption leads to the reactivation of BCL6 target genes, ultimately resulting in cell cycle arrest and apoptosis in BCL6-dependent DLBCL cells.[1][2][3]

BCL6 Signaling Pathway in DLBCL

The following diagram illustrates the central role of BCL6 in DLBCL pathogenesis and the mechanism of its inhibition by this compound. In DLBCL, BCL6 represses the expression of pro-apoptotic and cell cycle inhibitory genes. This compound blocks the corepressor binding to BCL6, leading to the expression of these target genes and subsequent tumor suppression.

References

- 1. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL6 modulates tonic BCR signaling in diffuse large B-cell lymphomas by repressing the SYK phosphatase, PTPROt - PMC [pmc.ncbi.nlm.nih.gov]

CCT374705: A Technical Whitepaper for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT374705 is a potent and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies. Developed through optimization of a tricyclic quinolinone series, this compound has demonstrated promising in vitro and in vivo activity, making it a valuable chemical probe for studying BCL6 biology and a potential therapeutic candidate. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols, and the relevant signaling pathways.

Core Mechanism of Action

This compound functions by directly binding to the BTB domain of BCL6. This binding event disrupts the interaction between BCL6 and its corepressors, such as SMRT and NCOR, thereby preventing the recruitment of histone deacetylases and other chromatin-modifying enzymes to target gene promoters. The abrogation of BCL6-mediated transcriptional repression leads to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and differentiation. A key target gene that is de-repressed upon this compound treatment is ARID3A.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Cell Line | Value |

| Biochemical Assay | IC50 (BCL6 TR-FRET) | - | 6 nM[1] |

| Cellular Assay | GI50 | OCI-Ly1 | 38.5 nM[1] |

| Cellular Assay | GI50 | Karpas 422 | 12.9 nM[1] |

| Cellular Assay | IC50 (NanoBRET) | - | 22 nM |

Table 2: Pharmacokinetic Profile of this compound in Balb/C Mice

| Route of Administration | Dose | Bioavailability (%) |

| Intravenous (i.v.) | 1 mg/kg | - |

| Oral (p.o.) | 5 mg/kg | 48 |

Table 3: In Vivo Efficacy of this compound in a Karpas 422 Xenograft Model

| Treatment | Dose and Schedule | Outcome |

| This compound | 50 mg/kg, p.o., twice daily for 35 days | Modest slowing of tumor growth |

| This compound | 50 mg/kg, p.o. | Significant increase in ARID3A mRNA expression in tumors |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the BCL6 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for evaluating BCL6 inhibitors.

References

The Discovery and Development of CCT374705: A Potent and Orally Bioavailable BCL6 Inhibitor for Lymphoma Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

CCT374705 is a potent and orally active small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL). This document provides an in-depth technical overview of the discovery, optimization, and preclinical evaluation of this compound. We detail the rational drug design process that led to its development from a tricyclic quinolinone series, focusing on the strategic modifications undertaken to enhance cellular potency and in vivo pharmacokinetic properties. This guide includes a compilation of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) and is frequently implicated in the pathogenesis of B-cell lymphomas, particularly DLBCL.[1][2][3] BCL6 exerts its oncogenic effects by repressing the transcription of genes involved in cell cycle control, DNA damage response, and terminal differentiation, thereby promoting cell proliferation and survival.[3][4] The protein-protein interaction (PPI) between the BTB domain of BCL6 and its co-repressors is a critical juncture for its function, making it an attractive target for therapeutic intervention.[5]

The development of small molecule inhibitors targeting this PPI has been a significant focus of anti-cancer drug discovery. Early efforts were hampered by challenges in achieving sufficient cellular potency and favorable in vivo pharmacokinetic profiles. High topological polar surface area (TPSA) and molecular weight were identified as key liabilities in previous chemical series, leading to poor membrane permeability and high efflux.[5][6] this compound emerged from a focused optimization program of a tricyclic quinolinone scaffold, designed to overcome these limitations and deliver a robust in vivo chemical probe to validate BCL6 inhibition as a therapeutic strategy in lymphoma.[5]

Discovery and Optimization of this compound

The journey to this compound began with the optimization of a previously reported tricyclic quinolinone series. The primary goal was to improve upon earlier compounds that, while potent biochemically, suffered from poor cellular activity and in vivo exposure.[5] The key challenge was to reduce the TPSA and molecular weight without sacrificing binding affinity to the BCL6 BTB domain.[5][6]

A systematic structure-activity relationship (SAR) study was conducted, focusing on modifications of the solvent-exposed regions of the molecule. This led to the discovery that reducing the size and polarity of substituents at specific positions on the tricyclic core resulted in a significant improvement in the efflux ratio and overall pharmacokinetic profile.[5] This optimization effort culminated in the identification of this compound, a compound that demonstrated a superior balance of potent BCL6 inhibition, good cellular antiproliferative activity, and favorable in vivo properties, including oral bioavailability.[5]

Chemical Synthesis

The synthesis of this compound is based on a convergent route starting from a common aniline intermediate. The core tricyclic quinolinone scaffold is constructed through a series of cyclization and functionalization steps. The final key steps typically involve a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction to introduce the desired substituted pyrimidine moiety.[7]

A generalized synthetic scheme is as follows:

-

Formation of the Tricyclic Core: The synthesis begins with the construction of the tricyclic quinolinone core from readily available starting materials.

-

Functionalization: The core is then functionalized to introduce a reactive handle, typically a halogen, for subsequent coupling reactions.

-

Coupling Reaction: The functionalized core is coupled with the appropriate substituted pyrimidine derivative via an SNAr or cross-coupling reaction to yield the final product, this compound.[7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Parameter | Value | Reference |

| BCL6 Inhibition (TR-FRET) | IC50 | 6.0 nM | [5] |

| Cellular BCL6 Engagement (NanoBRET) | IC50 | 22 nM | [5] |

| Cell Line | GI50 | ||

| OCI-Ly1 (BCL6-dependent) | GI50 | 38.5 nM | [5] |

| Karpas 422 (BCL6-dependent) | GI50 | 14.9 nM | [5] |

| HT (BCL6-dependent) | GI50 | 545 nM | [5] |

| SU-DHL-4 (BCL6-dependent) | GI50 | 1380 nM | [5] |

| OCI-Ly3 (BCL6-independent) | GI50 | 1850 nM | [5] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing Route | Reference |

| Bioavailability | 48% | Oral | [5] |

| Clearance | Low | Intravenous | [5] |

| Plasma Protein Binding | Low | - | [5] |

Experimental Protocols

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the inhibitory effect of compounds on the interaction between the BCL6 BTB domain and a peptide derived from its co-repressor, SMRT.

Materials:

-

GST-tagged BCL6 BTB domain

-

Biotinylated SMRT co-repressor peptide

-

Terbium-conjugated anti-GST antibody (donor)

-

Streptavidin-conjugated d2 (acceptor)

-

Assay buffer (e.g., PBS, 0.05% Tween-20)

-

384-well low-volume plates

-

TR-FRET plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

Add a pre-mixed solution of GST-BCL6 BTB domain and biotinylated SMRT peptide to each well. The final concentration of BCL6 BTB domain is typically around 10 nM.[8]

-

Add a pre-mixed solution of Terbium-anti-GST antibody and Streptavidin-d2 to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (d2).

-

The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of lymphoma cell lines.

Materials:

-

BCL6-dependent (e.g., Karpas 422, OCI-Ly1) and BCL6-independent (e.g., OCI-Ly3) lymphoma cell lines.[5]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a prolonged period, typically 14 days, to account for the cytostatic effects of BCL6 inhibition.[5]

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell growth inhibition against the log of the compound concentration.

In Vivo Lymphoma Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model of lymphoma.

Materials:

-

Immunocompromised mice (e.g., SCID or NSG)

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant Karpas 422 cells (e.g., 5 x 106 cells in Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg, twice daily).[5]

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Mandatory Visualizations

BCL6 Signaling Pathway

Caption: BCL6 signaling pathway and the mechanism of action of this compound.

In Vivo Xenograft Study Workflow

Caption: Workflow for the in vivo efficacy evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of BCL6 inhibitors. Through a rational, structure-guided optimization process, the liabilities of earlier compounds were successfully addressed, leading to a molecule with potent BCL6 inhibition, robust cellular activity, and oral bioavailability. The preclinical data presented herein provide a strong rationale for the continued investigation of this compound and similar molecules as potential therapeutic agents for BCL6-driven lymphomas. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data and methodologies to facilitate further studies into the therapeutic potential of BCL6 inhibition.

References

- 1. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]

- 3. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Deregulation of Polycomb Repressive Complex-2 in Mantle Cell Lymphoma Confers Growth Advantage by Epigenetic Suppression of cdkn2b - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug addiction mutations unveil a methylation ceiling in EZH2-mutant lymphoma | bioRxiv [biorxiv.org]

CCT374705: A Technical Whitepaper on a Potent BCL6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT374705 is a potent and selective, orally active inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. As an oncogenic driver in malignancies such as diffuse large B-cell lymphoma (DLBCL), BCL6 represents a critical therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant assays are provided to enable researchers to replicate and build upon existing findings.

Chemical Structure and Properties

This compound is a tricyclic quinolinone derivative. Its discovery stemmed from the optimization of a previously identified series, aiming to enhance cellular potency and in vivo exposure.[1][2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-chloro-2-((5-chloro-6-fluoropyridin-2-yl)amino)-8-(2,2-difluoro-1-cyclopropylethyl)-7,8-dihydropyrido[4,3-b]quinolin-6(5H)-one |

| CAS Number | 2640647-90-9[3] |

| Molecular Formula | C21H18ClF3N4O2[3] |

| SMILES | C1C(C(F)(F)C1)N2C=C(C=C3C2=C(C(=O)N(C3=O)C)NC4=NC=C(C=C4F)Cl)Cl |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 450.85 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | Optimized to be lower than previous inhibitors | [1][2][4] |

| Permeability | Good (17) | [1] |

| Efflux Ratio | Low (2.3) | [1] |

Mechanism of Action and Biological Target

This compound is a potent inhibitor of the BCL6 protein.[4][5] BCL6 is a transcriptional repressor that plays a crucial role in the germinal center (GC) reaction and is frequently implicated in lymphomagenesis.[6] It exerts its repressive function by recruiting corepressors to its BTB domain, thereby regulating the expression of genes involved in cell cycle, apoptosis, and differentiation.[3] this compound binds to the BTB domain of BCL6, disrupting its interaction with corepressors and thereby inhibiting its transcriptional repressor activity. The crystal structure of this compound in complex with the BCL6 BTB domain has been solved and is available under PDB code 8C78.[5][7]

BCL6 Signaling Pathway

The following diagram illustrates a simplified BCL6 signaling pathway, highlighting key interactions and downstream effects. BCL6 represses target genes that are involved in crucial cellular processes. Inhibition of BCL6 by this compound alleviates this repression.

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity in various in vitro assays.

Biochemical and Cellular Potency

| Assay | IC50 / GI50 | Reference |

| BCL6 TR-FRET | 6 nM | [5] |

| Cellular Potency (specific cell lines) | 22 nM | [1] |

| Antiproliferative Activity (OCI-Ly1 and Karpas 422) | Sub-100 nM GI50 |

Selectivity Profile

A safety profiling study of this compound was conducted against a panel of 78 targets, where all targets showed a Kd above 1 μM.[5] A broader kinase panel screen against 468 kinases also confirmed its selective activity with minimal off-target interactions.[5]

In Vivo Pharmacology and Pharmacokinetics

This compound exhibits favorable in vivo properties, making it a suitable chemical probe for in vivo studies.

Pharmacokinetic Properties in BALB/c Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | Moderate | 5 mg/kg p.o. | [3] |

| Clearance | Low total clearance | 1 mg/kg i.v. | [3] |

| Plasma Protein Binding | Low | - | [3] |

In Vivo Efficacy

Modest in vivo efficacy of this compound was observed in a lymphoma xenograft mouse model following oral dosing.[1][2][4]

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a lymphoma xenograft model.

Experimental Protocols

Detailed methodologies for key assays are provided below, based on standard practices and information from related studies.

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the biochemical potency of compounds in inhibiting the BCL6-corepressor interaction.

Materials:

-

Recombinant BCL6 protein

-

Biotinylated corepressor peptide

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume plates

-

Test compound (this compound)

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume of the diluted compound to the assay wells.

-

Add the BCL6 protein and biotinylated corepressor peptide to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

-

Add the Europium-labeled antibody and streptavidin-APC conjugate and incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of BCL6-dependent cancer cell lines.

Materials:

-

BCL6-dependent cell lines (e.g., OCI-Ly1, Karpas 422)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Test compound (this compound)

Protocol:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Normalize the data to vehicle-treated controls and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in liver microsomes.

Materials:

-

Liver microsomes (human or mouse)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Acetonitrile with an internal standard for quenching

-

LC-MS/MS system

Protocol:

-

Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.

-

Add this compound to the microsomal suspension and initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

Plot the natural logarithm of the percentage of remaining compound against time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Conclusion

This compound is a valuable research tool for investigating the biological functions of BCL6 and for the preclinical validation of BCL6 inhibition as a therapeutic strategy in lymphoma and potentially other malignancies. Its favorable in vitro and in vivo properties, combined with its high potency and selectivity, make it a superior chemical probe compared to earlier BCL6 inhibitors. The experimental protocols provided herein should facilitate further research into the therapeutic potential of targeting BCL6.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

BCL6 as a Therapeutic Target in Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs), a critical process for adaptive immunity. However, the aberrant, sustained expression of BCL6 is a key driver in the pathogenesis of several B-cell lymphomas, most notably Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). By repressing genes involved in cell cycle checkpoints, DNA damage response, and terminal differentiation, BCL6 promotes the proliferation and survival of malignant B-cells. This central role in lymphomagenesis has positioned BCL6 as a prime therapeutic target. This guide provides a comprehensive overview of BCL6's function, the signaling pathways it governs, and the current landscape of therapeutic inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Role of BCL6 in Normal B-cell Development and Lymphomagenesis

BCL6 is a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-a-brac/Pox virus and Zinc finger) family of transcription factors.[1] Its expression is tightly regulated and largely restricted to GC B-cells and T follicular helper (Tfh) cells.[2] Within the germinal center, BCL6 is indispensable for the massive clonal expansion and affinity maturation of B-cells.[3] It achieves this by repressing a wide array of target genes, including those that would otherwise halt the cell cycle or trigger apoptosis in response to the DNA damage inherent in somatic hypermutation and class-switch recombination.[4]

Key downstream targets and functions of BCL6 include:

-

Repression of Cell Cycle Checkpoints: BCL6 directly represses genes like TP53, CDKN1A (p21), and ATR, allowing for rapid proliferation despite genomic instability.[3][4]

-

Inhibition of Terminal Differentiation: BCL6 suppresses the expression of PRDM1 (Blimp-1), a master regulator of plasma cell differentiation, thereby locking B-cells in a proliferative, undifferentiated state.[2]

-

Modulation of Signaling Pathways: It attenuates signals from the B-cell receptor (BCR), CD40, and various cytokine receptors.[5]

In lymphomas originating from GC B-cells, genetic alterations such as chromosomal translocations or point mutations in the BCL6 promoter lead to its constitutive expression.[6] This sustained BCL6 activity maintains the malignant phenotype, making its inhibition a rational and promising therapeutic strategy.[6]

The BCL6 Signaling Pathway

BCL6 exerts its repressive function by recruiting a complex of corepressor proteins to the promoter regions of its target genes. The N-terminal BTB domain of BCL6 homodimerizes, creating a lateral groove that serves as a docking site for corepressors such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), NCoR (Nuclear receptor Corepressor), and BCOR (BCL6 Corepressor).[5][7] These corepressors, in turn, recruit histone deacetylases (HDACs), which remove acetyl groups from histones, leading to chromatin condensation and transcriptional silencing.[8]

The expression and activity of BCL6 are themselves subject to intricate regulation. Upstream signaling from the B-cell receptor and CD40 can lead to the phosphorylation and subsequent degradation of BCL6.[8] Transcription factors such as IRF4 and STAT5 act as negative regulators of BCL6 expression, promoting the exit of B-cells from the germinal center reaction.[2] In many lymphomas, these regulatory pathways are disrupted, contributing to the persistent expression of BCL6.[9]

Therapeutic Strategies: BCL6 Inhibitors

The primary strategy for targeting BCL6 is to disrupt the protein-protein interaction between its BTB domain and its corepressors. This approach is designed to reactivate the expression of BCL6 target genes, thereby inducing cell cycle arrest, apoptosis, and differentiation in lymphoma cells. Several classes of BCL6 inhibitors have been developed, including peptidomimetics and small molecules.[2]

Peptidomimetic Inhibitors

The first generation of BCL6 inhibitors were peptides derived from the BCL6-binding domain (BBD) of the SMRT corepressor. A significant advancement in this class is the development of a retro-inverso BCL6 peptide inhibitor (RI-BPI), which is a synthetic peptidomimetic with enhanced stability and cell permeability.[6][10]

Small Molecule Inhibitors

More recently, the focus has shifted to the development of orally bioavailable small molecules that target the BCL6 BTB domain. These compounds are designed to fit into the corepressor binding groove and disrupt the formation of the BCL6 repressor complex. Notable examples include FX1, WK500B, and WK692.[3][11][12]

Quantitative Data on BCL6 Inhibitors

The efficacy of various BCL6 inhibitors has been characterized in a range of preclinical models. The following tables summarize key quantitative data for prominent inhibitors.

Table 1: In Vitro Activity of BCL6 Inhibitors against DLBCL Cell Lines

| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Citation(s) |

| FX1 | BCL6-dependent GCB-DLBCL (average) | Growth Inhibition | ~36 | [3][12] |

| BCL6-dependent ABC-DLBCL (average) | Growth Inhibition | ~41 | [12] | |

| SUDHL4 | Antiproliferative | 10 | [13] | |

| TMD8 | Antiproliferative | 10 | [13] | |

| RI-BPI | SUDHL4 | Viability | ~10 | [10] |

| SUDHL6 | Viability | ~10 | [10] | |

| WK500B | HTRF Assay | Biochemical | 1.39 | [14] |

| 79-6 | Reporter Assay | Biochemical | ~318 | [12] |

| Compound 15e | BCL6-dependent lymphoma cells | Growth Inhibition | 33-100+ | [15] |

Table 2: In Vivo Efficacy of BCL6 Inhibitors in Lymphoma Xenograft Models

| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |

| RI-BPI | SUDHL4 & SUDHL6 Xenografts (SCID mice) | 150 µ g/day or 500 µ g/day for 10 days | Dose-dependent suppression of tumor growth. | [10] |

| FX1 | DLBCL Xenografts (SCID mice) | 25 mg/kg or 50 mg/kg (i.p.) | Induced regression of established tumors. | [3] |

| 79-6 | DLBCL Xenografts (SCID mice) | 50 mg/kg/day | Potently suppressed tumor growth. | [16] |

| WK500B | DLBCL Xenografts | Not specified | Inhibited tumor growth without toxic side effects. | [11][17] |

Key Experimental Protocols

The discovery and characterization of BCL6 inhibitors rely on a cascade of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for three critical experiments.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a BCL6 inhibitor can disrupt the recruitment of BCL6 and its corepressors to the promoter regions of target genes in living cells.

Methodology:

-

Cell Culture and Treatment: Culture DLBCL cells (e.g., SUDHL6, OCI-Ly1) to a density of 2-5 x 10^7 cells per condition. Treat cells with the BCL6 inhibitor (e.g., 50 µM FX1) or vehicle control for a specified time (e.g., 30 minutes).[11]

-

Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Sonication: Wash cells with ice-cold PBS. Lyse the cells and prepare nuclei. Resuspend nuclei in a lysis buffer containing SDS and sonicate to shear chromatin into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with antibodies specific for BCL6, SMRT, BCOR, or a negative control (IgG).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known BCL6 target genes (e.g., CDKN1A, CXCR4) and a negative control region.[11] Calculate the enrichment of target DNA in the immunoprecipitated samples relative to the input chromatin.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To quantify the inhibitory activity of a compound on the BCL6-corepressor protein-protein interaction in a high-throughput format.

Methodology:

-

Reagents:

-

Recombinant BCL6 BTB domain (tagged, e.g., with GST).

-

Corepressor-derived peptide (e.g., from SMRT or BCOR), biotinylated.

-

HTRF donor fluorophore (e.g., Europium cryptate-conjugated anti-GST antibody).

-

HTRF acceptor fluorophore (e.g., XL665-conjugated streptavidin).

-

Test compounds serially diluted in an appropriate buffer.

-

-

Assay Principle: This is a competitive binding assay. When the tagged BCL6 and biotinylated peptide interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

Procedure:

-

In a 384-well low-volume plate, add the test compound at various concentrations.

-

Add the tagged BCL6 BTB domain and the biotinylated corepressor peptide.

-

Incubate to allow for binding and potential inhibition.

-

Add the HTRF donor and acceptor reagents.

-

Incubate to allow for detection antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths after a time delay.

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][18]

Surface Plasmon Resonance (SPR) Assay

Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of a BCL6 inhibitor to the BCL6 BTB domain.

Methodology:

-

Immobilization: Covalently immobilize the recombinant BCL6 BTB domain onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of the BCL6 inhibitor (analyte) in a suitable running buffer.

-

Binding Measurement:

-

Inject the different concentrations of the inhibitor over the sensor and reference surfaces at a constant flow rate.

-

Monitor the binding in real-time as a change in the response units (RU). This is the association phase .

-

After the injection, flow running buffer over the surfaces and monitor the decrease in RU as the inhibitor dissociates. This is the dissociation phase .

-

-

Regeneration: After each cycle, inject a regeneration solution (e.g., a pulse of low pH buffer) to remove all bound analyte and prepare the surface for the next injection.

-

Data Analysis: Subtract the reference flow cell data from the active flow cell data. Globally fit the resulting sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2][19]

Conclusion and Future Directions

BCL6 is a validated and compelling therapeutic target for lymphomas, particularly DLBCL. The development of inhibitors that disrupt the BCL6-corepressor interaction has shown significant promise in preclinical models, leading to cell death and tumor regression. The current pipeline of small molecule inhibitors, such as FX1 and others, demonstrates the feasibility of targeting this historically challenging protein-protein interaction.

Future research will likely focus on:

-

Improving Drug Properties: Enhancing the potency, selectivity, and pharmacokinetic profiles of small molecule inhibitors to translate preclinical success into clinical efficacy.

-

Combination Therapies: Exploring the synergistic effects of BCL6 inhibitors with standard-of-care chemotherapies and other targeted agents, such as BCL2 or EZH2 inhibitors.[3]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to BCL6-targeted therapies.

-

Expanding Indications: Investigating the role of BCL6 and the potential for its inhibition in other malignancies where it has been implicated.

The continued development of potent and specific BCL6 inhibitors holds the potential to significantly improve outcomes for patients with B-cell lymphomas.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medkoo.com [medkoo.com]

- 5. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WK500B | BCL6 inhibitor | Probechem Biochemicals [probechem.com]

- 15. Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small-molecule BCL6 inhibitor effectively treats mice with nonsclerodermatous chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Master Regulator of Gene Silencing: An In-depth Technical Guide to BCL6 in Transcriptional Repression

For Immediate Release

New York, NY – November 18, 2025 – This technical guide provides a comprehensive overview of the B-cell lymphoma 6 (BCL6) protein's central role in transcriptional repression, a critical process in normal immune system function and a key player in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology research.

Executive Summary

B-cell lymphoma 6 (BCL6) is a sequence-specific transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a crucial process for generating high-affinity antibodies. It achieves this by silencing a broad range of target genes involved in cell cycle control, DNA damage response, apoptosis, and differentiation. Dysregulation of BCL6 activity is a hallmark of several B-cell malignancies, making it a prime target for therapeutic intervention. This guide delves into the molecular mechanisms of BCL6-mediated repression, its protein architecture, its interaction with corepressor complexes, and the methodologies used to study its function.

The BCL6 Protein: Structure and Function

BCL6 is a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-a-brac/Poxvirus and Zinc finger) family of transcription factors.[1] Its structure is characterized by three main functional domains:

-

N-terminal BTB/POZ Domain: This domain is essential for BCL6's repressive function. It mediates homodimerization and provides a platform for the recruitment of corepressor complexes.[2]

-

Central Repression Domain (RD2): This region contributes to the overall repressive activity of BCL6.

-

C-terminal Zinc Finger (ZF) Domain: This domain contains six Krüppel-like zinc fingers that are responsible for recognizing and binding to specific DNA sequences in the promoter regions of its target genes.[3][4]

The coordinated action of these domains allows BCL6 to effectively silence gene expression and orchestrate the complex cellular processes of the germinal center.

Mechanism of Transcriptional Repression

BCL6 functions as a molecular switch, turning off the expression of a multitude of genes. This repression is achieved through a multi-step process initiated by the binding of its zinc finger domain to a specific DNA consensus sequence, typically TTCCT(A/C)GAA.[5] Upon binding, the BTB domain recruits a cohort of corepressor complexes, which are instrumental in modifying the chromatin structure to a repressive state.

The primary corepressors recruited by BCL6 include:

-

SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors) [2]

-

NCoR (Nuclear receptor Corepressor) [2]

-

BCOR (BCL6 Interacting Corepressor) [6]

These corepressors, in turn, recruit histone deacetylases (HDACs) and other chromatin-modifying enzymes.[7] HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure that is inaccessible to the transcriptional machinery, thereby silencing gene expression.

Quantitative Analysis of BCL6 Interactions and Inhibition

The development of therapeutic agents targeting BCL6 requires a quantitative understanding of its interactions with DNA, corepressors, and small molecule inhibitors. The following tables summarize key binding affinities and inhibitory concentrations reported in the literature.

| Interaction Partner | Binding Affinity (Kd) | Method |

| Corepressors | ||

| SMRT peptide | Micromolar range | Not specified |

| BCOR peptide | 1.32 µM | Isothermal Titration Calorimetry |

| Inhibitors | ||

| 79-6 | 138 µM | Not specified |

| Compound 7 | 5.0 µM | Surface Plasmon Resonance |

| Compound 8 | 24 µM | Surface Plasmon Resonance |

| Compound 17 | 1.2 µM | Bio-layer Interferometry |

| Compound 28 | 0.37 µM | Bio-layer Interferometry |

| Fragment 1 | 1200 µM | Surface Plasmon Resonance |

| Compound 7 (from Fragment 1) | 0.078 µM | Surface Plasmon Resonance |

| Inhibitor | IC50 | Cell Line/Assay |

| FX1 | ~35 µM | Reporter Assay |

| FX1 | 41 µM (average) | ABC-DLBCL cell lines |

| 79-6 | 212 µM | Competitive Binding Assay |

| 79-6 | 24 to 936 µM | DLBCL cell lines |

| Compound 7 | 4.5 µM | ELISA |

| Compound 8 | 14 µM | ELISA |

| Compound 17 | 0.48 µM | Competitive Binding ELISA |

| Compound 28 | ~1 µM | BCL6-dependent DLBCL cell lines |

Key Experimental Protocols

Studying the intricate mechanisms of BCL6 function requires a robust set of experimental techniques. This section provides detailed protocols for three key assays used to investigate BCL6-mediated transcriptional repression.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific genomic regions where BCL6 binds.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture DLBCL cell lines (e.g., SUDHL-6) to a density of approximately 1x10⁷ cells per immunoprecipitation.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle rocking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).

-

Incubate on ice for 10 minutes.

-

Pellet the nuclei and resuspend in nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors).

-

Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically for each cell type and instrument.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl).

-

Pre-clear the chromatin with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with a BCL6-specific antibody (e.g., 5 µL of BCL6 (D4I2V) Rabbit mAb #14895 per 10 µg of chromatin) overnight at 4°C with rotation.[8] A non-specific IgG should be used as a negative control.

-

Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

The purified DNA can be analyzed by quantitative PCR (qPCR) to assess BCL6 binding to specific target promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with BCL6, such as its corepressors.

Protocol:

-

Cell Lysis:

-

Harvest approximately 1x10⁷ cells and wash with ice-cold PBS.

-

Lyse the cells in 1 ml of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

-

Pre-clearing:

-

Add 20-30 µl of protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a BCL6-specific antibody (e.g., BCL6 (D-8) mouse monoclonal antibody) to the pre-cleared lysate.[9] Incubate overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

-

Add 30 µl of protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and wash three to five times with 1 ml of Co-IP lysis buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BCL6 and suspected interacting partners (e.g., SMRT, NCoR, BCOR).

-

Luciferase Reporter Assay

This assay is used to quantify the repressive effect of BCL6 on a specific target gene promoter.

Protocol:

-

Plasmid Construction:

-

Cell Culture and Transfection:

-

Seed HEK293T or a relevant lymphoma cell line in a 24-well plate.

-

Co-transfect the cells with the firefly luciferase reporter construct, the Renilla luciferase control vector, and an expression vector for BCL6 or an empty vector control, using a suitable transfection reagent.

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours of incubation, wash the cells with PBS and lyse them using Passive Lysis Buffer (Promega).

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold repression by dividing the normalized luciferase activity of the BCL6-expressing cells by that of the empty vector control cells. A significant decrease in luciferase activity in the presence of BCL6 indicates transcriptional repression.[10]

-

Conclusion

BCL6 is a master transcriptional repressor with a critical role in the adaptive immune response and a well-established oncogenic driver in B-cell lymphomas. Its mechanism of action, involving the recruitment of corepressor complexes and subsequent chromatin remodeling, provides multiple avenues for therapeutic targeting. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate BCL6 function and to screen for and characterize novel BCL6 inhibitors. A deeper understanding of BCL6-mediated transcriptional repression will undoubtedly pave the way for the development of more effective and targeted therapies for lymphoma and potentially other diseases where BCL6 is implicated.

References

- 1. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corepressor SMRT binds the BTB/POZ repressing domain of the LAZ3/BCL6 oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genomeme.ca [genomeme.ca]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. cellsignal.com [cellsignal.com]

- 9. scbt.com [scbt.com]

- 10. oncotarget.com [oncotarget.com]

CCT374705 Target Engagement Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for CCT374705, a potent and orally active inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. This document details the experimental methodologies, quantitative data, and key signaling pathways involved in the assessment of this compound's interaction with its target, BCL6.

Introduction to this compound and its Target, BCL6

This compound is a small molecule inhibitor that targets the protein-protein interaction of BCL6 with its corepressors.[1] BCL6 is a master transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2] By inhibiting the BCL6-corepressor interaction, this compound relieves the repression of BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical and cellular assays used to characterize the target engagement and activity of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Description | IC50 (nM) | Reference |

| BCL6 TR-FRET | Time-Resolved Fluorescence Energy Transfer assay measuring the disruption of the BCL6/BCOR peptide interaction. | 4.8 | [3] |

| NanoBRET™ Target Engagement | Cellular assay measuring the engagement of this compound with full-length BCL6 in live cells. | 25.9 | [4] |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | <100 | MedChemExpress Data |

| Karpas 422 | Diffuse Large B-cell Lymphoma | <100 | MedChemExpress Data |

Signaling Pathway

BCL6 functions as a transcriptional repressor by recruiting corepressor complexes to the promoter regions of its target genes. This leads to the silencing of genes involved in cell cycle control, DNA damage response, and differentiation.[3] this compound acts by competitively inhibiting the binding of corepressors to the BTB domain of BCL6, thereby preventing the formation of the repressive complex.[1] This leads to the reactivation of BCL6 target gene expression, such as ARID3A, which can be used as a biomarker for target engagement.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the target engagement of this compound.

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay quantitatively measures the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide (BCOR).

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a solution of GST-tagged BCL6 BTB domain and a biotinylated BCOR peptide in assay buffer.

-

Prepare detection reagents: Europium-cryptate labeled anti-GST antibody and Streptavidin-XL665.

-

-

Assay Procedure:

-

In a 384-well low-volume microplate, add the this compound dilutions.

-

Add the BCL6-GST and biotinylated-BCOR peptide mixture to all wells.

-

Add the detection reagents to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~320 nm and emission detection at 620 nm and 665 nm.

-

The TR-FRET signal is calculated as the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of this compound to full-length BCL6 protein in living cells.

Experimental Workflow:

Protocol:

-

Cell Preparation:

-

Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-BCL6 (donor) and HaloTag®-SMRT (acceptor).

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

-

-

Assay Procedure:

-

In a white 96-well assay plate, add the transfected cell suspension.

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Add Nano-Glo® Live Cell Substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Read the plate within 10 minutes on a luminometer capable of measuring BRET, with filters for donor emission (~460 nm) and acceptor emission (>600 nm).

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.

-

In Vivo Target Engagement: ARID3A mRNA Expression

This in vivo assay confirms target engagement by measuring the upregulation of a known BCL6 target gene, ARID3A, in tumor xenografts following this compound treatment.

Experimental Workflow:

Protocol:

-

Animal Model:

-

Establish tumor xenografts by subcutaneously implanting a BCL6-dependent cell line (e.g., Karpas 422) into immunodeficient mice.

-

-

Treatment:

-

Once tumors reach a specified size, orally administer this compound or a vehicle control to the mice.

-

-

Sample Collection and Processing:

-

At a predetermined time after the final dose, euthanize the mice and excise the tumors.

-

Immediately snap-freeze the tumor samples in liquid nitrogen.

-

Extract total RNA from the tumor tissue using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers and probes specific for human ARID3A and a housekeeping gene (e.g., GAPDH) for normalization.

-

Run the qPCR reactions on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of ARID3A mRNA in the this compound-treated group compared to the vehicle-treated group using the ΔΔCt method. An increase in ARID3A mRNA levels indicates target engagement.[4]

-

Conclusion

The combination of biochemical, cellular, and in vivo assays provides a robust and comprehensive assessment of the target engagement of this compound with BCL6. The data presented in this guide demonstrate that this compound is a potent and specific inhibitor of BCL6 that effectively engages its target in both in vitro and in vivo settings, leading to the desired downstream biological effects. These methodologies can serve as a valuable resource for researchers in the field of drug discovery and development focused on BCL6-driven malignancies.

References

- 1. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with CCT374705

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT374705 is a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. BCL6 is a key driver in certain hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical mouse models. The provided methodologies for a subcutaneous xenograft model and a pharmacokinetic study are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of BCL6 inhibition.

Introduction

B-cell lymphoma 6 (BCL6) is a zinc finger transcriptional repressor that is essential for the formation of germinal centers and is frequently implicated in the pathogenesis of lymphoma. This compound is a novel inhibitor that targets BCL6, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells. In vivo studies are critical to understanding the therapeutic potential of this compound. This document outlines detailed protocols for a tumor growth inhibition study using a human lymphoma xenograft model and a pharmacokinetic profiling study in mice.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Karpas 422 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (T/C Ratio) |

| Vehicle Control | 50 mg/kg, p.o., BID | - |

| This compound | 50 mg/kg, p.o., BID | 0.55 |

Table 2: Pharmacokinetic Parameters of this compound in Balb/C Mice

| Route of Administration | Dose (mg/kg) | Key Pharmacokinetic Parameters (Illustrative) |

| Intravenous (i.v.) | 1 | Cmax, AUC, t1/2, CL |

| Oral (p.o.) | 5 | Cmax, AUC, t1/2, F% |

Note: Specific values for Cmax, AUC, t1/2, CL, and F% are not publicly available and would be determined experimentally.

Experimental Protocols

In Vivo Efficacy Study: Karpas 422 Xenograft Model

This protocol describes the evaluation of the anti-tumor activity of this compound in a subcutaneous Karpas 422 human diffuse large B-cell lymphoma xenograft model in severe combined immunodeficient (SCID) mice.

1.1. Cell Culture

-

Cell Line: Karpas 422 (human B-cell non-Hodgkin's lymphoma)

-

Culture Medium: RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS) and 2 mM L-glutamine.[1][2] Once the culture is established, the serum concentration can be reduced to 10%.[1][2]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Maintain cell density between 5 x 10^5 and 2 x 10^6 cells/mL. Split cultures 1:2 every 2-4 days.[1] To subculture, centrifuge the cell suspension at 100-150 x g for 5 minutes, remove the supernatant, and resuspend the cell pellet in fresh medium.[1]

1.2. Animal Model

-

Species: Severe Combined Immunodeficient (SCID) mice, female.

-

Age: 6-8 weeks.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

1.3. Tumor Implantation

-

Harvest Karpas 422 cells during the exponential growth phase.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.

1.4. Treatment Administration

-

Monitor tumor growth regularly using calipers.

-

When the average tumor volume reaches approximately 0.5 cm³, randomize the mice into treatment and vehicle control groups.

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

-

Administer this compound orally (p.o.) at a dose of 50 mg/kg twice daily (BID) for 35 consecutive days.

-

Administer an equivalent volume of the vehicle to the control group following the same schedule.

1.5. Endpoint Measurements

-

Measure tumor dimensions with calipers twice a week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

1.6. Pharmacodynamic Biomarker Analysis

-

At a specified time point after the final dose (e.g., 12 hours), collect tumor samples.

-

Isolate total RNA from the tumor tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the BCL6 target gene, ARID3A. An increase in ARID3A mRNA expression indicates target engagement by this compound.

Pharmacokinetic Study

This protocol outlines a study to determine the pharmacokinetic profile of this compound in Balb/C mice after intravenous and oral administration.

2.1. Animal Model

-

Species: Balb/C mice, female.

-

Age: 6-8 weeks.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2.2. Formulation and Dosing

-

Intravenous (i.v.) Formulation: Prepare a clear solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

-

Oral (p.o.) Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

Dosing:

-

Administer a single intravenous dose of 1 mg/kg.

-

Administer a single oral gavage dose of 5 mg/kg.

-

2.3. Blood Sampling

-

Collect blood samples (approximately 50 µL) from the tail vein or saphenous vein at the following time points:

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Process the blood samples to obtain plasma by centrifugation at 1,500 x g for 10 minutes at 4°C.

-

Store the plasma samples at -80°C until analysis.

2.4. Bioanalysis

-

Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in mouse plasma.

-

The method should include a protein precipitation step followed by chromatographic separation and mass spectrometric detection.

-

Construct a calibration curve using standard solutions of this compound in blank mouse plasma.

2.5. Data Analysis

-

Calculate the plasma concentration of this compound at each time point.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Terminal half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%)

-

Mandatory Visualization

Caption: BCL6 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the in vivo efficacy study of this compound.

References

Application Notes and Protocols for Oral Administration of CCT374705 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction